Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a methoxybenzoyl group, and an ethyl ester group. It is primarily used in scientific research due to its potential therapeutic applications and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoyl chloride with ethyl 3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are often used to control reaction conditions precisely, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring and the methoxybenzoyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(4-ethoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
- Methyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
- Ethyl 4-[(4-methylbenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Properties
CAS No. |
489397-50-4 |
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Molecular Formula |
C15H16N2O4S2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H16N2O4S2/c1-4-21-14(19)11-12(17(2)15(22)23-11)16-13(18)9-5-7-10(20-3)8-6-9/h5-8H,4H2,1-3H3,(H,16,18) |
InChI Key |
GNKFOBBYKBZUOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C)NC(=O)C2=CC=C(C=C2)OC |
solubility |
9.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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